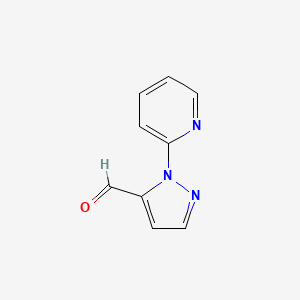

1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

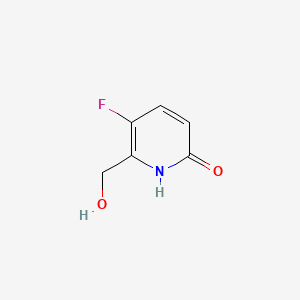

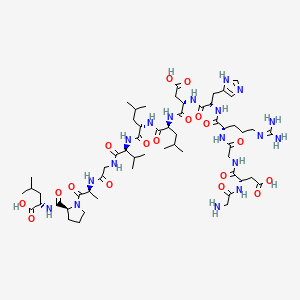

Pyridin-2-yl compounds are a class of organic compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “1H-pyrazole-5-carbaldehyde” part suggests the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms, and a carbaldehyde group (-CHO), which is a form of aldehyde.

Chemical Reactions Analysis

The reactivity of “1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde” would depend on the specific functional groups present in the molecule. The pyridine and pyrazole rings might participate in electrophilic substitution reactions, while the aldehyde group might undergo nucleophilic addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Generally, compounds with pyridine and pyrazole rings are aromatic and relatively stable. The presence of the aldehyde group might make the compound more reactive .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde derivatives have been explored for their antimicrobial properties. For example, chitosan Schiff bases synthesized using heteroaryl pyrazole derivatives demonstrated significant antimicrobial activity against various gram-negative and gram-positive bacteria and fungi. This indicates their potential as antimicrobial agents (Hamed et al., 2020).

Photophysical Properties

The photophysical properties of pyrazole derivatives have been studied, revealing their absorption and emission characteristics. These properties are influenced by the substituents present on the benzene ring, which can be utilized in designing fluorescence-based applications (Patil et al., 2010).

Synthesis of Novel Compounds

Pyrazole derivatives like this compound serve as key intermediates in synthesizing various novel compounds. These synthesized compounds have shown potential in various fields, including medicinal chemistry and material science (Aly et al., 2004).

Anti-Mitotic Activity

Studies on pyrazolo[4,3-c]pyridines, derived from pyrazole carbaldehydes, have demonstrated anti-mitotic activity and cytotoxicity against cancer cell lines. This suggests their potential as therapeutic agents in cancer treatment (Milišiūnaitė et al., 2018).

Hydrogen-Bonded Molecular Structures

Research into the reaction products of this compound with various amines has led to the discovery of interesting hydrogen-bonded molecular structures. This contributes to our understanding of molecular interactions and crystal engineering (Orrego Hernandez et al., 2015).

Anticancer Agents

Some derivatives of this compound have been evaluated for their potential as anticancer agents, showing promising results against various cancer cell lines. This underscores the potential of pyrazole derivatives in developing new anticancer therapies (Alam et al., 2017).

Zukünftige Richtungen

The study of pyridine and pyrazole derivatives is a vibrant field due to their wide range of potential applications, including in medicinal chemistry, materials science, and as ligands in coordination chemistry . Therefore, “1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde” and similar compounds could have interesting properties worth exploring in future research.

Wirkmechanismus

Target of Action

Related compounds such as pyridine derivatives have been reported to exhibit antifungal activity against candida spp . These compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against Sterol 14-alpha demethylase (CYP51) .

Mode of Action

For instance, related compounds have been found to inhibit the formation of yeast to mold and ergosterol biosynthesis in Candida spp . This suggests that 1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde may interact with its targets in a similar manner.

Biochemical Pathways

Related compounds have been shown to inhibit the formation of yeast to mold and ergosterol biosynthesis in candida spp . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death. Therefore, it’s plausible that this compound may affect similar pathways.

Pharmacokinetics

Related compounds have been analyzed for their admet (absorption, distribution, metabolism, excretion, and toxicity) properties . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of this compound.

Result of Action

Related compounds have been shown to exhibit potent activity against candida spp, including several multidrug-resistant strains . These compounds inhibit key biological processes in these organisms, leading to their death .

Eigenschaften

IUPAC Name |

2-pyridin-2-ylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-4-6-11-12(8)9-3-1-2-5-10-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOIJWOGFKJEMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=CC=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718984 |

Source

|

| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269294-20-3 |

Source

|

| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.